1-(3-Nitrobenzoyl)piperidine-4-carboxylic acid
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Overview
Description
The compound 1-(3-Nitrobenzoyl)piperidine-4-carboxylic acid is a derivative of piperidine with a nitrobenzoyl group and a carboxylic acid functionality. While the provided papers do not directly discuss this compound, they do provide insights into related structures and their properties, which can be useful for understanding the chemical behavior of similar compounds.
Synthesis Analysis
The synthesis of related compounds, such as 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-7-[(4-p-nitrobenzoyl)1-piperazinyl] quinoline-3-carboxylic acid, involves multiple steps that include the introduction of the nitrobenzoyl group into the piperazine moiety . The synthesis process is typically characterized by the use of IR, 1HNMR, and elemental analysis to confirm the structure of the synthesized compounds .
Molecular Structure Analysis
Although the exact molecular structure of 1-(3-Nitrobenzoyl)piperidine-4-carboxylic acid is not provided, we can infer from related compounds that the presence of the nitro group and carboxylic acid could lead to the formation of specific synthons or hydrogen bonding patterns. For example, in the case of 2-amino-4-nitrobenzoic acid, the crystal structure is significantly influenced by O–H···O and N–H···O(nitro) hydrogen bonds . Such interactions are likely to be relevant in the molecular structure analysis of 1-(3-Nitrobenzoyl)piperidine-4-carboxylic acid as well.
Chemical Reactions Analysis
The chemical reactivity of compounds containing nitrobenzoyl groups and carboxylic acids can be diverse. The nitro group is an electron-withdrawing group that can affect the reactivity of the benzene ring towards electrophilic aromatic substitution. The carboxylic acid group can engage in reactions typical of carboxylic acids, such as esterification or amide formation. The papers provided do not detail specific reactions for 1-(3-Nitrobenzoyl)piperidine-4-carboxylic acid, but the synthesis paper suggests that the introduction of the nitrobenzoyl group is a key step in the synthesis of related compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-(3-Nitrobenzoyl)piperidine-4-carboxylic acid can be speculated based on related compounds. For instance, the presence of the nitro group and carboxylic acid is likely to influence the compound's solubility, melting point, and acidity. The crystallographic data provided for related compounds indicate that such functionalities can lead to specific crystal packing and solid-state structures due to hydrogen bonding . These properties are essential for understanding the behavior of the compound in various environments and can be determined through experimental methods such as X-ray crystallography, as demonstrated in the provided papers .
Scientific Research Applications
Piperidine derivatives are important in various scientific fields, particularly in pharmaceutical research . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Here are some general applications of piperidine derivatives:
-
Pharmaceutical Industry
- Piperidine derivatives are used in the design of drugs .
- They play a significant role in the pharmaceutical industry .
- Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
- The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
-
Medicinal Applications
- Piperidine derivatives are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
- Piperidine and pyridine complexes comprehend two of the most common heterocyclic fragments present in FDA approved drugs .
Safety And Hazards
properties
IUPAC Name |
1-(3-nitrobenzoyl)piperidine-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O5/c16-12(10-2-1-3-11(8-10)15(19)20)14-6-4-9(5-7-14)13(17)18/h1-3,8-9H,4-7H2,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLNXQUYMKRMJIU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70361079 |
Source
|
Record name | 1-(3-nitrobenzoyl)piperidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70361079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Nitrobenzoyl)piperidine-4-carboxylic acid | |
CAS RN |
352673-01-9 |
Source
|
Record name | 1-(3-nitrobenzoyl)piperidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70361079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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